molecular formula C10H18O3 B15306585 Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate

Cat. No.: B15306585
M. Wt: 186.25 g/mol
InChI Key: ALNISZMNKBCWPQ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with a hydroxyl group and a propanoate ester group. It is used in various scientific research applications due to its versatile chemical properties.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-[(1S,3S)-3-hydroxycyclohexyl]propanoate

InChI

InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

ALNISZMNKBCWPQ-IUCAKERBSA-N

Isomeric SMILES

COC(=O)CC[C@@H]1CCC[C@@H](C1)O

Canonical SMILES

COC(=O)CCC1CCCC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate typically involves the esterification of 3-hydroxycyclohexanepropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxycyclohexylpropanoate: Similar structure but lacks the racemic mixture.

    Ethyl 3-hydroxycyclohexylpropanoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Cyclohexanepropanoic acid: The parent acid without esterification.

Uniqueness

Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is unique due to its racemic mixture, which provides a combination of stereoisomers. This racemic nature can lead to different biological activities and interactions compared to its non-racemic counterparts .

Biological Activity

Rac-methyl 3-[(1R,3R)-3-hydroxycyclohexyl]propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl ring with a hydroxyl group and a propanoate moiety. The presence of these functional groups contributes to its biological activity, particularly in modulating enzyme interactions and influencing metabolic pathways.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The hydroxyl group can participate in hydrogen bonding with enzymes or receptors, influencing their conformation and activity. Additionally, the propanoate moiety may facilitate further biochemical interactions that enhance the compound's efficacy.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Cell cycle arrest
HeLa (Cervical)10.8Inhibition of migration

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been studied for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokine production in various models, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound for 48 hours.
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the cyclohexyl ring and propanoate moiety have been explored to improve potency and selectivity.

Synthesis Routes

The synthesis typically involves:

  • Cyclization Reactions : To form the cyclohexyl structure.
  • Hydroxylation Reactions : To introduce the hydroxyl group.
  • Esterification : To attach the propanoic acid moiety.

Q & A

Q. What are the recommended safety protocols for handling Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate in laboratory settings?

Answer: The compound is classified under GHS07 with acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Researchers must wear chemical-resistant gloves, lab coats, and safety goggles. Use P95/P1 respirators for minor exposures and ensure proper ventilation. Avoid skin/eye contact and inhalation; immediate rinsing with water is required upon exposure .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Answer: Chiral HPLC or polarimetry combined with NMR spectroscopy (e.g., NOESY for spatial arrangement analysis) is essential. Comparative studies with enantiopure standards, such as (1R,3S)- or (1R,3R)-isomers, can resolve stereochemical ambiguities .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Esterification of 3-[(1r,3r)-3-hydroxycyclohexyl]propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions is typical. Purification via recrystallization or column chromatography ensures high yields and purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer: High-resolution mass spectrometry (HRMS) for molecular weight confirmation, FT-IR for functional group analysis (e.g., ester carbonyl at ~1740 cm⁻¹), and ¹H/¹³C NMR for structural elucidation. Melting point determination and TLC can assess purity .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data related to this compound’s receptor binding affinity?

Answer: Use radioligand displacement assays (e.g., with CP47,497 derivatives as comparators) to quantify binding to cannabinoid receptors (CB1/CB2). Dose-response curves and statistical meta-analysis of independent studies can resolve discrepancies in reported EC₅₀ values .

Q. What strategies optimize the stereoselective synthesis of the (1r,3r)-isomer over other diastereomers?

Answer: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during cyclohexanol ring formation. Kinetic resolution via enzymatic esterification (e.g., lipases) can enhance enantiomeric excess .

Q. How does the hydroxyl group at the 3-position influence the compound’s stability under varying pH conditions?

Answer: The tertiary alcohol in the cyclohexyl moiety is prone to acid-catalyzed dehydration. Stability studies (HPLC monitoring) under acidic (pH < 4) and basic (pH > 9) conditions reveal degradation pathways, necessitating neutral buffer systems for storage .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Answer: Molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes and QSAR models (e.g., SwissADME) to predict logP, bioavailability, and metabolic half-life .

Q. How can researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Answer: Conduct systematic solubility profiling using the shake-flask method with HPLC quantification. The ester group enhances solubility in ethyl acetate, while the cyclohexyl moiety favors dichloromethane. Conflicting reports may arise from impurities or polymorphic forms .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer: The electron-withdrawing ester group activates the carbonyl carbon for nucleophilic attack. Steric hindrance from the cyclohexyl ring slows reactivity with bulky nucleophiles (e.g., Grignard reagents), favoring smaller nucleophiles like amines or thiols .

Q. How does the rac-mixture impact biological activity compared to enantiopure forms?

Answer: Enantioselective bioassays (e.g., CB1 receptor binding) often show divergent potency between (1R,3R) and (1S,3S) isomers. Racemic mixtures may exhibit averaged or antagonistic effects, necessitating chiral separation for accurate pharmacological evaluation .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

Answer: Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Process analytical technology (PAT) tools like in-situ FT-IR ensure real-time monitoring of esterification progress .

Methodological Considerations

Q. How should researchers validate the absence of toxic degradation products in long-term stability studies?

Answer: Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to identify degradation products. Compare toxicity profiles using in vitro assays (e.g., HepG2 cell viability) .

Q. What are the best practices for resolving overlapping signals in the compound’s ¹H NMR spectrum?

Answer: Use 2D NMR techniques (COSY, HSQC) to assign protons in crowded regions (e.g., cyclohexyl CH₂ groups). Paramagnetic shift reagents (e.g., Eu(fod)₃) can separate overlapping resonances .

Q. How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway analysis?

Answer: Synthesize ¹³C-labeled analogs at the methyl ester or cyclohexyl positions. Track metabolic fate using mass spectrometry imaging (MSI) in rodent models to identify phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.